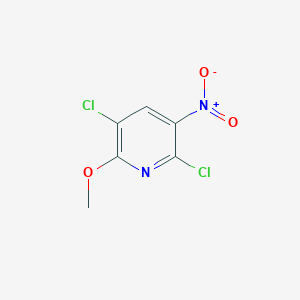

2,5-Dichloro-6-methoxy-3-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4Cl2N2O3 |

|---|---|

Molecular Weight |

223.01 g/mol |

IUPAC Name |

2,5-dichloro-6-methoxy-3-nitropyridine |

InChI |

InChI=1S/C6H4Cl2N2O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3 |

InChI Key |

OLDSFKBNZRCAQX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the Pyridine (B92270) Core

The pyridine ring is a fundamental heterocyclic scaffold found in numerous bioactive compounds and functional materials. researchgate.net Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction. researchgate.net Classical methods often involve condensation reactions of carbonyl compounds. nih.gov More contemporary approaches include transition metal-catalyzed [2+2+2] cycloaddition reactions, which offer a powerful tool for the de novo construction of pyridine ring systems. researchgate.net Other modern techniques involve cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation to form highly substituted pyridines. nih.gov

Regioselective Nitration of Pyridine Derivatives

The introduction of a nitro group onto the pyridine ring is a critical step in the synthesis of the target compound. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as nitration, challenging and often requires harsh conditions. nih.govchemrxiv.org

The nitration of pyridine and its derivatives has been a subject of detailed mechanistic studies. One method involves the use of dinitrogen pentoxide (DNP). The reaction of DNP with pyridine in an organic solvent produces N-nitropyridinium nitrate. rsc.org This intermediate can then react with aqueous solutions of sodium bisulfite to form transient dihydropyridine (B1217469) species. ntnu.no Subsequent rearrangement leads to the formation of 3-nitropyridine (B142982). rsc.org Two primary mechanisms have been proposed for this rearrangement: the migration of the nitro group as a nitronium ion within a solvent cage or a sigmatropic shift. rsc.org Evidence from the nitration of dimethylpyridines lends support to the sigmatropic shift mechanism. rsc.org

Another mechanistic pathway involves the reaction of pyridine compounds with N2O5 to form the corresponding N-nitropyridinium nitrate. rsc.org This intermediate, upon reaction with aqueous NaHSO3, forms unstable 1,2- and 1,4-dihydropyridine (B1200194) compounds that subsequently yield β-nitropyridine compounds. rsc.org Studies on the reaction of the 1,2-dihydropyridine intermediate derived from 3-acetylpyridine (B27631) have shown a regioselective migration of the NO2 group from the 1- to the 3-position, which is consistent with a nih.govchemicalbook.com sigmatropic shift. rsc.org

The nitration of polyhalogenated pyridines requires carefully optimized conditions to achieve the desired regioselectivity and yield. For instance, the nitration of 2,6-dichloropyridine (B45657) to form 2,6-dichloro-3-nitropyridine (B41883) can be achieved using a mixture of concentrated sulfuric acid and nitric acid. google.comgoogle.com One procedure involves adding 2,6-dichloropyridine to concentrated sulfuric acid, followed by the slow addition of concentrated nitric acid while keeping the temperature below 50°C. google.com Another method utilizes oleum (B3057394) in the reaction mixture. google.com The reaction temperature for this process typically ranges from 85°C to 150°C. google.com

A different approach for the nitration of pyridines involves using nitric acid in trifluoroacetic anhydride, which can produce 3-nitropyridines in moderate to good yields. semanticscholar.orgrsc.org The development of a modified procedure for nitration involves reacting the pyridine compound with dinitrogen pentoxide in a solvent like dichloromethane (B109758) or nitromethane. The resulting mixture is then poured into a solution of bisulfite in a methanol (B129727)/water mixture to yield the 3-nitropyridine. ntnu.no

| Starting Material | Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Product | Yield (%) |

| 2,6-Dichloropyridine | Conc. HNO3 | Conc. H2SO4 | <50 | 2,6-Dichloro-3-nitropyridine | Not specified |

| 2,6-Dichloropyridine | HNO3 | 10-65% Oleum | 85-150 | 2,6-Dichloro-3-nitropyridine | Not specified |

| 2,6-Dichloropyridine | KNO3 | Conc. H2SO4 | 120 | 2,6-Dichloro-3-nitropyridine | 80 |

| Pyridines | HNO3 | Trifluoroacetic anhydride | Not specified | 3-Nitropyridines | 10-83 |

Introduction and Functionalization of Halogen Substituents (Chlorination)

The introduction of chlorine atoms onto the pyridine ring is another key synthetic transformation. Various methods have been developed for the selective chlorination of pyridine and its derivatives. google.com Gas-phase chlorination using chlorine gas is one such method. google.com Other approaches involve the use of different chlorinating agents and reaction conditions to achieve the desired substitution pattern. google.com For instance, pyridine N-oxides can be used as precursors for the synthesis of 2-halo-substituted pyridines. acs.org A highly regioselective and efficient protocol for the chlorination of unsymmetrical pyridine N-oxides has been developed, providing practical access to various 2-chloro-substituted pyridines. acs.org

Selective Installation of the Methoxy (B1213986) Group via Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis of 2,5-dichloro-6-methoxy-3-nitropyridine involves the introduction of the methoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile, in this case, the methoxide (B1231860) ion, displaces a leaving group on the aromatic ring. The presence of electron-withdrawing groups, such as the nitro group, in the ortho or para position to the leaving group facilitates the SNAr reaction. epa.gov

In the context of pyridine chemistry, nucleophilic aromatic substitution occurs preferentially at the 2- and 4-positions. stackexchange.com This is because the attack of a nucleophile at these positions leads to the formation of a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com

The synthesis of the precursor, 2,6-dichloro-3-nitropyridine, is a crucial prerequisite for the subsequent methoxylation step. chemicalbook.com This compound is typically prepared by the nitration of 2,6-dichloropyridine. chemicalbook.comgoogle.comgoogle.comgoogle.com A common procedure involves the slow addition of 2,6-dichloropyridine to a mixture of concentrated sulfuric acid, followed by the addition of potassium nitrate. The reaction mixture is then heated to around 120°C for several hours. chemicalbook.com After cooling and pouring onto ice, the solid 2,6-dichloro-3-nitropyridine can be isolated by filtration. chemicalbook.com

Regioselective Methoxylation of Dichloronitropyridines

The synthesis of 2,5-dichloro-6-methoxy-3-nitropyridine involves the selective introduction of a methoxy group onto a polychlorinated nitropyridine precursor, typically 2,5,6-trichloro-3-nitropyridine. This transformation is a classic example of nucleophilic aromatic substitution (SNAr), a reaction mechanism facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which activates the α (2, 6) and γ (4) positions towards nucleophilic attack. The addition of a nitro group, a powerful electron-withdrawing substituent, further depletes the electron density of the ring, significantly enhancing its reactivity towards nucleophiles. libretexts.orgmasterorganicchemistry.com In the precursor 2,5,6-trichloro-3-nitropyridine, the chlorine atoms at the C-2 and C-6 positions are the most activated leaving groups because they are ortho and para, respectively, to the ring nitrogen and are also ortho to the nitro group (in the case of C-2).

The regioselectivity of the methoxylation, favoring substitution at the C-6 position over the C-2 position, is governed by a combination of electronic and steric factors. The intermediate formed by nucleophilic attack, known as a Meisenheimer complex, is stabilized by resonance. libretexts.org The negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group when the nucleophile attacks at positions ortho or para to it. Both the C-2 and C-6 positions benefit from this stabilization. Consequently, the deciding factor is often the specific electronic environment and steric hindrance around each site. The precise outcome can be highly dependent on the reaction conditions.

Influence of Reaction Parameters on Methoxy Group Introduction

The successful and selective introduction of a methoxy group via nucleophilic aromatic substitution is highly dependent on the careful control of several key reaction parameters. These parameters dictate the reaction rate, yield, and regioselectivity by influencing the formation and stability of the Meisenheimer intermediate. libretexts.org

A patent for a related process, the methoxylation of 2-amino-6-chloro-3-nitropyridine, specifies using sodium methoxide in methanol at temperatures between 25–30°C. google.com This provides a practical example of typical conditions. The general influence of various parameters is summarized below.

Table 1: Influence of Reaction Parameters on Methoxylation

| Parameter | Influence on Reaction | Typical Conditions/Reagents |

| Nucleophile | The strength of the nucleophile is critical. A strong nucleophile like sodium methoxide (CH₃O⁻) is far more reactive than its conjugate acid, methanol (CH₃OH), leading to faster reaction rates at lower temperatures. | Sodium methoxide, Potassium methoxide |

| Solvent | Polar aprotic solvents are often preferred as they can solvate the cation (e.g., Na⁺) without strongly solvating the nucleophile, thus enhancing its reactivity. Polar protic solvents like methanol can also be used and may serve as the source of the methoxide ion in the presence of a base. | Methanol, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | Higher temperatures increase the reaction rate but can negatively impact selectivity, potentially leading to the formation of isomeric byproducts or decomposition. Optimal temperatures balance reaction speed with selectivity. | 10°C to 60°C is a common range for these reactions. google.com |

| Stoichiometry | A slight excess of the methoxylating agent is often used to ensure the complete conversion of the starting material. The precise molar ratio must be controlled to avoid side reactions. | 1.0 to 1.5 molar equivalents of sodium methoxide are often employed. google.com |

Controlling these factors is essential for directing the substitution to the desired position and maximizing the yield of the target compound, 2,5-dichloro-6-methoxy-3-nitropyridine.

Convergent and Linear Synthetic Routes to 2,5-Dichloro-6-methoxy-3-nitropyridine

The synthesis of polysubstituted pyridines like 2,5-dichloro-6-methoxy-3-nitropyridine is most commonly achieved through a linear synthetic route . This approach involves the sequential modification of a simpler, often commercially available, pyridine precursor. A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is less common for this type of scaffold.

A plausible linear synthesis for 2,5-dichloro-6-methoxy-3-nitropyridine would proceed through the following key steps:

Polychlorination: Starting with a suitable pyridine derivative, such as 2,6-dichloropyridine, additional chlorine atoms are introduced onto the ring. This step establishes the chlorination pattern required for the final product.

Nitration: The polychlorinated intermediate is then subjected to nitration. The introduction of the nitro group at the C-3 position is directed by the existing substituents and is a critical step for activating the ring for the subsequent nucleophilic substitution. A mixture of nitric acid and sulfuric acid is a common nitrating agent for such reactions. google.com

Regioselective Methoxylation: The resulting polychlorinated nitropyridine (e.g., 2,5,6-trichloro-3-nitropyridine) undergoes a regioselective nucleophilic aromatic substitution with a methoxide source, as detailed in the previous sections, to yield the final product.

This step-by-step functionalization allows for controlled construction of the complex substitution pattern on the pyridine ring.

Novel Synthetic Approaches for Related Nitropyridine Scaffolds (e.g., Ring Transformations, Azaallyl Anions)

While linear synthesis is a cornerstone of pyridine chemistry, novel methods are continuously being developed to construct nitropyridine scaffolds, often offering access to compounds not easily produced by traditional routes. These methods include "scrap and build" strategies like ring transformations and cycloaddition reactions.

Ring Transformations: This powerful synthetic method involves the conversion of one heterocyclic ring system into another. nih.gov For the synthesis of nitropyridines, highly electron-deficient heterocycles like 1-methyl-3,5-dinitro-2-pyridone can serve as versatile starting materials. nih.gov In a three-component reaction, the dinitropyridone can react with a ketone and an ammonium (B1175870) source (like ammonium acetate) to undergo a ring transformation, ultimately forming a new, substituted nitropyridine ring. nih.govresearchgate.net This process effectively uses the dinitropyridone as a stable synthetic equivalent of the unstable nitromalonaldehyde. nih.gov Similarly, 5-nitropyrimidines have been shown to react with nucleophiles to undergo ring transformation into 3-nitropyridine derivatives. acs.orgurfu.ru

N -Silyl-1-azaallyl Anions: A different approach involves the construction of the pyridine ring from acyclic precursors. A one-pot [3+3] cyclization reaction between N-silyl-1-azaallyl anions and ethyl 3-ethoxy-2-nitropropenoate has been developed for the synthesis of 3-nitropyridone and 3-nitropyridine derivatives. clockss.org The N-silyl-1-azaallyl anions, which are readily generated from aromatic nitriles and α-silylcarbanions, act as a three-atom building block that reacts with the three-atom nitropropenoate fragment to construct the six-membered pyridine ring in good yields. clockss.org

Table 2: Comparison of Novel Synthetic Approaches to Nitropyridines

| Synthetic Approach | Key Precursor(s) | Reaction Type | Product Scope |

| Ring Transformation | 1-Methyl-3,5-dinitro-2-pyridone, Ketones, Ammonium acetate (B1210297) | Three-Component Ring Transformation | Arylated and functionalized 5-nitropyridines. nih.govresearchgate.net |

| Ring Transformation | 5-Nitropyrimidines, α-Phenylacetamidines | Nucleophilic Addition & Ring Opening/Closure | 2-Amino-3-nitropyridines. urfu.ru |

| [3+3] Cyclization | N-Silyl-1-azaallyl anions, Ethyl 3-ethoxy-2-nitropropenoate | Cyclization | Substituted 3-nitropyridones and 3-nitropyridines. clockss.org |

These innovative methods provide alternative and powerful pathways for accessing diverse nitropyridine scaffolds, complementing traditional linear synthetic strategies.

Detailed Investigations of Chemical Reactivity and Transformation Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring of 2,5-dichloro-6-methoxy-3-nitropyridine is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the cumulative electron-withdrawing effects of the nitro group and the chlorine atoms, which sufficiently lower the energy of the Meisenheimer complex intermediate, thereby facilitating the substitution process.

The substitution pattern on the pyridine ring governs the regioselectivity of SNAr reactions. In 2,5-dichloro-6-methoxy-3-nitropyridine, the two potential sites for nucleophilic attack are the carbon atoms bearing the chlorine leaving groups at positions C2 and C5. The nitro group at the C3 position exerts a powerful electron-withdrawing effect through both induction and resonance. This effect strongly activates the ortho (C2) and para (C6) positions for nucleophilic attack.

Consequently, the chlorine atom at the C2 position is significantly activated. Conversely, the methoxy (B1213986) group at the C6 position is electron-donating via resonance, which deactivates the adjacent C5 position towards nucleophilic attack. This electronic push-pull arrangement results in a pronounced site-selectivity, with nucleophiles preferentially attacking the highly electron-deficient C2 position over the less electrophilic C5 position. This predictable regioselectivity allows for precise, site-selective functionalization of the C2 halogen.

The kinetics of SNAr reactions on 2,5-dichloro-6-methoxy-3-nitropyridine are profoundly influenced by its substituent groups.

Nitro Group (at C3): As a potent electron-withdrawing group, the nitro group is the primary activating substituent. It stabilizes the negatively charged Meisenheimer intermediate through resonance, significantly lowering the activation energy of the rate-determining addition step and thus accelerating the reaction.

Methoxy Group (at C6): The methoxy group exhibits a dual electronic effect. While it is inductively electron-withdrawing, its resonance effect is strongly electron-donating. This donation of electron density into the ring system deactivates the pyridine core towards nucleophilic attack, particularly at the adjacent C5 position.

The combined influence of these substituents results in a rapid, kinetically favored substitution at the C2 position. The substitution at C5 is thermodynamically and kinetically disfavored due to the deactivating effect of the adjacent methoxy group.

The high activation of the C2 position allows 2,5-dichloro-6-methoxy-3-nitropyridine to react with a wide array of nucleophiles. While specific studies on this exact molecule are limited, its reactivity can be inferred from closely related analogs like 2,6-dichloro-3-nitropyridine (B41883).

Amines: Reactions with primary and secondary amines, as well as ammonia (B1221849), are expected to proceed smoothly at the C2 position to yield the corresponding 2-amino-5-chloro-6-methoxy-3-nitropyridine derivatives.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860), are potent nucleophiles that readily displace the C2-chloro group. This reaction is a common strategy for introducing alkoxy functionalities onto activated pyridine rings.

Thiolates: Sulfur-based nucleophiles, including thiols and their corresponding thiolates, are also effective in SNAr reactions with electron-deficient heteroaryl halides. nih.gov The reaction with a thiolate would selectively yield a 2-thioether derivative.

The table below summarizes the expected site-selective SNAr reactions with various nucleophiles.

| Nucleophile | Reagent Example | Expected Product at C2 |

| Amine | Ammonia (NH₃) | 2-Amino-5-chloro-6-methoxy-3-nitropyridine |

| Alkoxide | Sodium Methoxide (NaOMe) | 5-Chloro-2,6-dimethoxy-3-nitropyridine |

| Thiolate | Sodium Thiophenolate (NaSPh) | 5-Chloro-6-methoxy-3-nitro-2-(phenylthio)pyridine |

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorinated centers of 2,5-dichloro-6-methoxy-3-nitropyridine serve as excellent handles for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The electronic disparity between the C2 and C5 positions allows for selective functionalization.

The Suzuki-Miyaura coupling, which utilizes palladium catalysts to couple organoboron reagents with organic halides, is a powerful tool for modifying halogenated pyridines. The site-selectivity of the Suzuki-Miyaura reaction on polyhalogenated heterocycles is often dictated by the rate of the initial oxidative addition step. rsc.org This step is typically faster at more electron-deficient carbon-halogen bonds.

For 2,5-dichloro-6-methoxy-3-nitropyridine, the C2-Cl bond is more electron-deficient than the C5-Cl bond due to the influence of the C3-nitro group. Therefore, under carefully controlled conditions (e.g., using one equivalent of the boronic acid), selective mono-coupling at the C2 position is highly favored. Studies on the closely related 2-benzyloxy-4-chloro-3-nitropyridine have demonstrated the feasibility of such selective Suzuki couplings. nih.gov With an excess of the organoboron reagent and more forcing conditions, exhaustive di-substitution at both the C2 and C5 positions may be achieved.

The Negishi coupling, which pairs organic halides with organozinc reagents under palladium or nickel catalysis, is another highly effective method for forming C-C bonds. wikipedia.org It is known for its high functional group tolerance and is particularly effective for heteroaromatic systems. orgsyn.org

Similar to the Suzuki-Miyaura reaction, the Negishi coupling is expected to exhibit high regioselectivity for the C2 position of 2,5-dichloro-6-methoxy-3-nitropyridine. The greater reactivity of the C2-Cl bond facilitates preferential oxidative addition of the catalyst at this site. This allows for the selective introduction of a wide range of alkyl, vinyl, aryl, and heteroaryl groups. The successful application of Negishi coupling to synthesize ligands from 2-benzyloxy-4-chloro-3-nitropyridine underscores its utility for functionalizing such activated chloronitropyridine scaffolds. nih.gov This predictable selectivity makes the Negishi coupling a valuable strategy for the controlled, stepwise elaboration of the 2,5-dichloro-6-methoxy-3-nitropyridine core.

Palladium-Catalyzed Carbonylation and Aminocarbonylation

Palladium-catalyzed carbonylation reactions are powerful tools for converting aryl halides into valuable carboxylic acid derivatives, such as esters, amides, and ketones. These transformations typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by carbon monoxide (CO) insertion and subsequent reaction with a nucleophile.

For 2,5-dichloro-6-methoxy-3-nitropyridine, the chloro substituents at the C2 and C5 positions represent potential sites for palladium-catalyzed carbonylation. While specific literature examples for this exact substrate are not prevalent, the principles of these reactions on other aryl chlorides are well-established. The reaction would likely proceed by selectively targeting one of the C-Cl bonds. The C2-Cl bond, being ortho to the strongly activating nitro group, would be the more probable site for oxidative addition to the palladium catalyst.

Methoxycarbonylation: In the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, carbon monoxide, and an alcohol (e.g., methanol), the C-Cl bond could be converted to a methyl ester group.

Aminocarbonylation: Similarly, reacting the substrate with a palladium catalyst, CO, and a primary or secondary amine would yield the corresponding amide. The reaction conditions, such as CO pressure, temperature, and the choice of ligand and base, would be critical in achieving high selectivity and yield.

Interactive Table: Potential Palladium-Catalyzed Carbonylation Products

| Reaction Type | Nucleophile | Potential Product |

|---|---|---|

| Methoxycarbonylation | Methanol (B129727) (CH₃OH) | Methyl 5-chloro-6-methoxy-3-nitro-2-pyridinecarboxylate |

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most fundamental transformations of this compound, yielding 2,5-dichloro-6-methoxy-3-aminopyridine, a versatile synthetic intermediate. This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation employs hydrogen gas (H₂) in the presence of a metal catalyst to reduce the nitro group. The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity, specifically to avoid the undesired reductive cleavage of the carbon-chlorine bonds (hydrodechlorination).

Commonly used catalysts include:

Palladium on carbon (Pd/C): Highly effective for nitro group reduction, but can also catalyze hydrodechlorination, especially under harsh conditions.

Platinum(IV) oxide (PtO₂): A potent hydrogenation catalyst that can also effect dehalogenation.

Raney Nickel: Often the preferred catalyst for substrates containing sensitive halogen substituents, as it can selectively reduce the nitro group while leaving the C-Cl bonds intact under carefully controlled conditions.

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.

Interactive Table: Catalysts for Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Typical Conditions | Selectivity Considerations |

|---|---|---|

| Pd/C | H₂ (1-50 atm), RT-80°C, various solvents | High activity; risk of hydrodechlorination |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, acidic or neutral media | Very active; can cause hydrodechlorination |

Chemical reduction offers an alternative to catalytic hydrogenation and often provides excellent chemoselectivity. These methods involve the use of metals in acidic media or other reducing agents.

Metal-Acid Systems: The most common method involves the use of a metal, such as tin (Sn), stannous chloride (SnCl₂), or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). For instance, the reduction of the related compound 2-amino-6-methoxy-3-nitropyridine (B1334430) to 2,3-diamino-6-methoxypyridine (B1587572) is effectively carried out using stannous chloride dihydrate in concentrated hydrochloric acid at 35–40°C. google.com This method is highly applicable to 2,5-dichloro-6-methoxy-3-nitropyridine.

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can be used for the reduction of nitroarenes under neutral or slightly alkaline conditions, which can be advantageous for acid-sensitive substrates.

Interactive Table: Chemical Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| SnCl₂·2H₂O / HCl | Concentrated HCl, 35-40°C | High yield, good functional group tolerance |

| Fe / HCl or Fe / NH₄Cl | Aqueous ethanol, reflux | Cost-effective, widely used industrially |

The product of the nitro group reduction, 2,5-dichloro-6-methoxy-3-aminopyridine, is a valuable precursor for further synthetic modifications. The newly introduced amino group can undergo a variety of reactions:

Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium group is an excellent leaving group and can be subsequently displaced by a wide range of nucleophiles (e.g., -OH, -CN, -F, -Br, -I) in Sandmeyer-type reactions, allowing for extensive functionalization at the C3 position.

Amide and Sulfonamide Formation: The amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides, which are common functionalities in biologically active molecules.

Construction of Fused Heterocycles: The aminopyridine derivative can serve as a key building block for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry.

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems. However, for 2,5-dichloro-6-methoxy-3-nitropyridine, this reaction is highly disfavored and generally not applicable. Several factors contribute to this inertness:

Pyridine Nucleus: The nitrogen atom in the pyridine ring is electronegative and exerts an inductive electron-withdrawing effect, deactivating the entire ring towards attack by electrophiles compared to benzene.

Protonation under Acidic Conditions: The basic nitrogen atom is readily protonated in the strongly acidic media typically required for EAS reactions (e.g., nitration, sulfonation). The resulting pyridinium (B92312) cation is severely electron-deficient, further deactivating the ring to an extreme degree.

Deactivating Substituents: The pyridine ring is substituted with three powerful electron-withdrawing groups: a nitro group (-NO₂) and two chloro groups (-Cl). These groups strongly deactivate the ring towards electrophilic attack through both inductive and resonance effects.

While the methoxy group (-OCH₃) is an activating group, its influence is insufficient to overcome the potent deactivating effects of the pyridine nitrogen and the other three substituents. Consequently, forcing conditions for EAS would likely lead to degradation of the molecule rather than substitution. Direct EAS on this pyridine derivative is considered practically impossible. google.com

Other Significant Chemical Transformations and Functional Group Interconversions

The most significant reactivity pathway for 2,5-dichloro-6-methoxy-3-nitropyridine, aside from the reduction of the nitro group, is nucleophilic aromatic substitution (SNAr). The same electronic factors that deactivate the ring for EAS strongly activate it for SNAr.

The electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, which is formed upon nucleophilic attack. This effect is most pronounced when the attack occurs at positions ortho or para to the nitro group. In this molecule, the chloro substituents are located at C2 (ortho) and C5.

Substitution at C2: The chlorine atom at the C2 position is ortho to the nitro group and is therefore highly activated towards nucleophilic displacement.

Substitution at C5: The chlorine atom at C5 is meta to the nitro group and is therefore significantly less activated than the C2 chlorine.

Therefore, regioselective substitution is expected, with nucleophiles preferentially attacking the C2 position. A wide range of nucleophiles can displace the C2 chloride, including amines, alkoxides, and thiolates. For example, in the closely related 2,6-dichloro-3-nitropyridine, amination with aqueous ammonia occurs selectively at one of the chloro positions to yield 2-amino-6-chloro-3-nitropyridine. google.com The inductive effect of the nitro group makes the C2 position more electron-deficient and thus more prone to kinetically controlled nucleophilic attack. stackexchange.com This regioselectivity provides a reliable method for introducing various functional groups at the 2-position of the pyridine ring while retaining the chlorine at the 5-position for potential subsequent reactions.

Cyanation Reactions

The chloro substituents on the 2,5-dichloro-6-methoxy-3-nitropyridine ring are susceptible to displacement by nucleophiles through an SNAr mechanism. Cyanation, the introduction of a nitrile (-CN) group, can be achieved by reacting the substrate with a cyanide source. wikipedia.org The reaction is facilitated by the strong electron-withdrawing effect of the nitro group and the second chloro substituent, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.comlibretexts.org

The position of cyanation is influenced by the relative activation of the chloro-substituted carbons. The chloro group at the 2-position is activated by the para-nitro group and the ortho-chloro group, while the chloro group at the 5-position is meta to the nitro group. In nucleophilic aromatic substitution, ortho and para relationships between the leaving group and an electron-withdrawing group lead to greater stabilization of the intermediate, and thus a faster reaction rate. masterorganicchemistry.com Consequently, the chloro group at the 2-position is expected to be more reactive towards nucleophilic attack by a cyanide anion than the chloro group at the 5-position.

Commonly used cyanating agents for such transformations include alkali metal cyanides, such as sodium cyanide or potassium cyanide, and less toxic alternatives like zinc cyanide. wikipedia.org Transition metal catalysis, particularly with palladium or nickel complexes, has been extensively developed for the cyanation of aryl halides and can be applied to heteroaromatic systems. wikipedia.orgorganic-chemistry.org These catalytic methods often proceed under milder conditions and tolerate a wider range of functional groups.

Table 1: Potential Cyanation Reaction of 2,5-Dichloro-6-methoxy-3-nitropyridine

| Reactant | Reagent | Potential Product | Reaction Type |

| 2,5-Dichloro-6-methoxy-3-nitropyridine | NaCN or KCN | 5-Chloro-2-cyano-6-methoxy-3-nitropyridine | Nucleophilic Aromatic Substitution |

| 2,5-Dichloro-6-methoxy-3-nitropyridine | Zn(CN)₂, Pd catalyst | 5-Chloro-2-cyano-6-methoxy-3-nitropyridine | Palladium-catalyzed Cyanation |

Cyclization Reactions for Fused Heterocyclic Systems

The functional groups present on the 2,5-dichloro-6-methoxy-3-nitropyridine ring serve as handles for the construction of fused heterocyclic systems. These reactions are of significant interest as they lead to the formation of complex polycyclic molecules, which are common scaffolds in medicinal chemistry and materials science. nih.gov Cyclization can be achieved by introducing a nucleophile that, after an initial substitution reaction, contains a second reactive site capable of undergoing an intramolecular reaction.

For instance, reaction with a bifunctional nucleophile, such as an amino alcohol or a diamine, can lead to the formation of a fused ring system. The initial step would likely be the nucleophilic displacement of one of the chloro groups, followed by an intramolecular cyclization. The regioselectivity of the initial attack would again favor the 2-position due to the electronic activation by the nitro group.

Another strategy involves the chemical modification of the existing substituents to introduce reactive functionalities. For example, reduction of the nitro group to an amino group would provide a nucleophilic center that could participate in a subsequent intramolecular cyclization with one of the chloro substituents. The synthesis of fused N-heterocycles often involves such intramolecular ring-closing reactions. organic-chemistry.org

The specific type of fused heterocyclic system formed depends on the nature of the reacting partner and the reaction conditions. The development of novel cyclization strategies, including dipolar cyclization and transition-metal-catalyzed reactions, has expanded the toolkit for constructing diverse heterocyclic frameworks. nih.gov

Table 2: Illustrative Cyclization Reaction Pathways

| Starting Material | Reagent/Reaction Sequence | Intermediate | Fused Heterocyclic Product |

| 2,5-Dichloro-6-methoxy-3-nitropyridine | 1. Hydrazine | 2-Hydrazinyl-5-chloro-6-methoxy-3-nitropyridine | Pyrazolopyridine derivative |

| 2,5-Dichloro-6-methoxy-3-nitropyridine | 1. Reduction of nitro group (e.g., with SnCl₂/HCl) | 3-Amino-2,5-dichloro-6-methoxypyridine | - |

| 3-Amino-2,5-dichloro-6-methoxypyridine | 2. Intramolecular cyclization | - | Fused dihydropyridine (B1217469) derivative |

Transformations of the Methoxy Group (e.g., Ether Cleavage, Demethylation)

The methoxy group in 2,5-dichloro-6-methoxy-3-nitropyridine can undergo transformations such as ether cleavage or demethylation. wikipedia.org These reactions typically require harsh conditions, such as treatment with strong acids or Lewis acids. acs.orgwikipedia.org

Ether Cleavage: Acid-catalyzed ether cleavage involves the protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by a counter-ion (e.g., a halide). This process results in the formation of a hydroxypyridine and a methyl halide. acs.org The ease of this cleavage can be influenced by the electronic nature of the pyridine ring.

Demethylation: Demethylation is the specific removal of the methyl group, converting the methoxy functionality into a hydroxyl group. wikipedia.org Reagents commonly used for the demethylation of aryl methyl ethers include boron tribromide (BBr₃), which is a powerful Lewis acid that coordinates to the ether oxygen and facilitates the cleavage of the carbon-oxygen bond. Other methods for demethylation have also been developed to proceed under milder conditions. beilstein-journals.orgacs.org The resulting 2,5-dichloro-3-nitro-6-hydroxypyridine exists in equilibrium with its tautomeric pyridone form.

The transformation of the methoxy group can be a crucial step in the synthesis of derivatives where a hydroxyl group is required for further functionalization or to modulate the biological activity of the molecule.

Table 3: Methoxy Group Transformation Reactions

| Reactant | Reagent | Product | Reaction Type |

| 2,5-Dichloro-6-methoxy-3-nitropyridine | HBr or HI (strong acid) | 2,5-Dichloro-3-nitro-6-hydroxypyridine | Ether Cleavage |

| 2,5-Dichloro-6-methoxy-3-nitropyridine | BBr₃ (Lewis acid) | 2,5-Dichloro-3-nitro-6-hydroxypyridine | Demethylation |

Information on "2,5-Dichloro-6-methoxy-3-nitropyridine" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, no specific data, research findings, or applications were found for the chemical compound 2,5-Dichloro-6-methoxy-3-nitropyridine . The requested article, structured around its applications as a synthetic intermediate, cannot be generated as there is no available information on this particular molecule.

The scientific literature does, however, contain extensive information on structurally related pyridine derivatives, which are utilized in various synthetic applications. These compounds, while similar in name, have different substitution patterns on the pyridine ring, leading to distinct chemical properties and reactivity.

Notable related compounds found in the literature include:

2-Chloro-6-methoxy-3-nitropyridine : This compound is a known synthetic intermediate. guidechem.comnih.gov Its reactivity is primarily dictated by the chlorine atom at the 2-position, which can be displaced by nucleophiles, and the nitro group at the 3-position, which can be reduced to an amino group. guidechem.com

2,6-Dichloro-3-nitropyridine : This molecule serves as a versatile precursor in organic synthesis. google.comchemicalbook.comresearchgate.net It is used to create various heterocyclic compounds and is a key intermediate for dyes and pharmaceutical products. chemicalbook.comresearchgate.net For instance, it undergoes macrocyclic condensation reactions to form chiral tetraoxacalix google.comarene google.compyridines. chemicalbook.com

3-Chloro-5-methoxy-2,6-dinitropyridine : The synthesis and crystal structure of this compound have been reported, noting it is prepared from 3,5-dichloropyridine (B137275) N-oxide through substitution and nitration. iucr.org

The absence of information on "2,5-Dichloro-6-methoxy-3-nitropyridine" suggests that it may not be a commonly synthesized or utilized compound in the research and development sectors covered by the available literature. Therefore, a detailed article on its specific applications as a precursor for complex heterocycles, a building block for multi-substituted pyridines, or its use in advanced organic reagents and materials is not possible at this time.

Academic Research and Applications

While specific academic publications detailing the use of 2,5-Dichloro-6-methoxy-3-nitropyridine were not identified in the search, the broader class of halogenated nitropyridines has been extensively studied. Research has demonstrated their utility in the synthesis of various biologically active molecules.

For example, 2,6-dichloro-3-nitropyridine (B41883) has served as a key building block in the synthesis of inhibitors for glycogen (B147801) synthase kinase-3 (GSK3) and the kinase p70S6Kβ. mdpi.com These syntheses often involve sequential nucleophilic substitution of the chlorine atoms with different amine-containing fragments.

The general reactivity pattern of 2,5-Dichloro-6-methoxy-3-nitropyridine suggests its potential application in similar synthetic strategies. The ability to introduce diverse substituents at the 2- and 5-positions, coupled with the potential to modify the nitro and methoxy (B1213986) groups, makes it a promising scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. Methods like Density Functional Theory (DFT) are frequently employed due to their balance of accuracy and computational cost.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.govmdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability. nih.gov For a substituted pyridine (B92270) like 2,5-dichloro-6-methoxy-3-nitropyridine, the electron-withdrawing nature of the nitro group and chlorine atoms, combined with the electron-donating effect of the methoxy (B1213986) group, would significantly influence the energy levels and spatial distribution of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is illustrative. Specific values for 2,5-Dichloro-6-methoxy-3-nitropyridine are not available in the search results.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | N/A | Electron-donating capability |

| LUMO Energy | N/A | Electron-accepting capability |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded. youtube.com Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. For 2,5-dichloro-6-methoxy-3-nitropyridine, the oxygen atoms of the nitro group would be expected to show a strong negative potential (red), while areas near the hydrogen atoms of the methoxy group would likely exhibit a positive potential (blue).

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations can be used to model the mechanism of chemical reactions. By calculating the potential energy surface, researchers can identify the most probable reaction pathways. mdpi.com This involves locating the structures of transition states—the highest energy points along a reaction coordinate—and calculating their associated energy barriers. A lower energy barrier indicates a faster and more favorable reaction. Such studies are critical for understanding and predicting the outcomes of reactions involving 2,5-dichloro-6-methoxy-3-nitropyridine, such as nucleophilic aromatic substitution.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and dynamics. mdpi.com For a molecule with a rotatable group like the methoxy group in 2,5-dichloro-6-methoxy-3-nitropyridine, MD simulations and conformational analysis can determine the most stable spatial arrangements (conformers) and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules.

Theoretical Insights into Regioselectivity and Reaction Mechanisms

Theoretical calculations provide profound insights into why a reaction occurs at one specific position on a molecule over another—a phenomenon known as regioselectivity. nih.gov For 2,5-dichloro-6-methoxy-3-nitropyridine, a key reaction is nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms. Computational methods can determine which chlorine atom is more susceptible to attack. By analyzing factors like the distribution of the LUMO and the calculated partial atomic charges on the carbon atoms bonded to the chlorines, researchers can predict the regiochemical outcome. nih.gov A higher positive charge or a larger LUMO coefficient on a particular carbon atom would indicate it as the more electrophilic site, and thus more prone to nucleophilic attack. nih.gov

Emerging Research Frontiers and Future Academic Potential

Development of Novel Catalytic Systems for Transformations of Halogenated Nitropyridines

The reactivity of halogenated nitropyridines like 2,5-Dichloro-6-methoxy-3-nitropyridine is largely dictated by the carbon-halogen bonds, which serve as handles for a multitude of chemical transformations. Future research is poised to focus on developing novel catalytic systems that can achieve highly selective and efficient functionalization of these positions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are foundational methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org The development of next-generation catalysts with tailored ligands will be crucial for modulating the reactivity of the two distinct chlorine atoms on the pyridine (B92270) ring. For instance, catalysts that can differentiate between the C2 and C5 positions would enable stepwise, selective functionalization, providing precise control over the final molecular architecture. nih.govresearchgate.net Research into iron- and copper-based catalysts is also gaining traction as a more sustainable and cost-effective alternative to palladium for these transformations. taylorandfrancis.com

Furthermore, the emergence of photoredox catalysis opens new avenues for the transformation of halogenated pyridines under mild conditions. nih.govresearchgate.net These light-induced reactions can facilitate novel bond formations and functional group interconversions that are often challenging to achieve with traditional thermal methods. Developing photocatalytic systems specifically designed for the regioselective functionalization of dihalogenated nitropyridines could unlock unprecedented chemical transformations.

A summary of potential catalytic transformations for 2,5-Dichloro-6-methoxy-3-nitropyridine is presented below.

| Catalytic System | Target Transformation | Potential Outcome |

| Palladium-Ligand Complexes | Suzuki-Miyaura Coupling | Selective C-C bond formation at C2 or C5 |

| Copper/Iron Catalysts | Buchwald-Hartwig Amination | C-N bond formation for synthesis of novel amines |

| Photoredox Catalysis | Halopyridylation of Alkenes | Simultaneous C-C and C-X bond formation |

| Transition-Metal Catalysis | C-H Functionalization | Direct modification of the pyridine core |

Integration into Automated and Flow Chemistry Platforms for Enhanced Synthesis

The synthesis and derivatization of complex molecules like 2,5-Dichloro-6-methoxy-3-nitropyridine can be significantly enhanced through the adoption of automated and flow chemistry platforms. nih.gov These technologies offer improved control over reaction parameters, enhanced safety, and greater efficiency compared to traditional batch processing. amt.ukseqens.com

Flow chemistry, where reactions are performed in a continuously flowing stream, is particularly well-suited for hazardous reactions such as nitrations and certain halogenations. amt.uk The small reaction volumes and superior heat and mass transfer in microreactors minimize risks associated with exothermic processes and the handling of energetic materials. researchgate.netorganic-chemistry.org The synthesis of nitropyridine precursors, for example, can be made safer and more scalable using continuous flow systems. researchgate.net

Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of optimal reaction conditions and the generation of large libraries of derivatives for structure-activity relationship studies. illinois.eduresearchgate.net By integrating robotic systems for reagent handling and purification, researchers can rapidly explore a wide range of reaction parameters and substrates, significantly reducing the time required for synthetic route optimization.

Key advantages of applying modern synthesis platforms are outlined in the table below.

| Platform | Key Advantages | Application to Halogenated Nitropyridines |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability | Safer synthesis of nitropyridine precursors; controlled functionalization reactions |

| Automated Synthesis | High-throughput screening, rapid optimization, library generation | Efficient development of synthetic routes and diversification of the core structure |

Exploration of New Chemical Space through Diversification Strategies

The structural features of 2,5-Dichloro-6-methoxy-3-nitropyridine make it an ideal starting point for exploring new chemical space through various diversification strategies. Late-stage functionalization (LSF), the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful tool for rapidly generating analogues without needing to redesign the entire synthetic pathway from scratch. berkeley.eduwikipedia.orgresearchgate.net

The two chlorine atoms on the pyridine ring can be selectively displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group facilitates these substitutions, particularly at the C2 and C6 positions, though in this molecule the C6 position is occupied by a methoxy (B1213986) group. The reactivity difference between the C2 and C5 chlorine atoms can be exploited for sequential functionalization. Additionally, the nitro group itself can be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions.

These diversification strategies can be used to create extensive chemical libraries based on the 2,5-Dichloro-6-methoxy-3-nitropyridine scaffold. Such libraries are invaluable for screening for new molecules with desired properties in fields like materials science and chemical biology.

| Diversification Strategy | Reactive Site | Potential Modifications |

| Nucleophilic Aromatic Substitution | C2 and C5 Chlorine atoms | Introduction of O, N, S, and C-based nucleophiles |

| Nitro Group Reduction | C3 Nitro group | Formation of an amino group for further functionalization |

| Cross-Coupling Reactions | C2 and C5 Chlorine atoms | Arylation, alkenylation, alkynylation |

| Late-Stage C-H Functionalization | Pyridine Ring C-H bonds | Direct installation of various functional groups |

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science (Purely Chemical Applications)

While avoiding direct biological or therapeutic applications, the chemical properties of derivatives of 2,5-Dichloro-6-methoxy-3-nitropyridine offer significant opportunities in chemical biology and materials science.

In chemical biology, the pyridine scaffold is a common feature in chemical probes used to study biological systems. The diversification potential of this compound allows for the synthesis of tailored molecules that can act as fluorescent labels, cross-linking agents, or affinity probes. The introduction of specific functional groups can enable covalent attachment to proteins or other biomolecules, facilitating the study of their function and interactions.

In materials science, pyridine-containing compounds are widely used as building blocks for functional materials. nih.gov They can act as ligands for the creation of metal-organic frameworks (MOFs) or coordination polymers, materials with applications in gas storage, catalysis, and sensing. frontiersin.org The functional groups on the 2,5-Dichloro-6-methoxy-3-nitropyridine scaffold can be modified to tune the electronic and structural properties of these materials. Furthermore, pyridine derivatives have been incorporated into functionalized graphene oxides to create novel corrosion inhibitors, highlighting the potential for these compounds in surface science and engineering. researchgate.net

| Field | Potential Application | Rationale |

| Chemical Biology | Synthesis of chemical probes (e.g., fluorescent labels) | The pyridine core can be functionalized to interact with biological systems for research purposes. |

| Materials Science | Building blocks for Metal-Organic Frameworks (MOFs) | The nitrogen atom and other functional groups can coordinate with metal ions to form porous materials. |

| Materials Science | Components of functional polymers and corrosion inhibitors | Derivatives can be designed to have specific electronic or surface-active properties. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-Dichloro-6-methoxy-3-nitropyridine, and how can regioselectivity be controlled?

- Methodology : Begin with a nitration reaction on a pyridine precursor, followed by sequential substitution of leaving groups (e.g., chlorine or methoxy). Use steric and electronic directing effects to control regioselectivity. For example, methoxy groups at the 6-position can deactivate adjacent sites, favoring nitration at the 3-position . Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) . Monitor reaction progress using TLC and confirm regiochemistry via -NMR (e.g., coupling patterns for adjacent substituents) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use -NMR to confirm substitution patterns (e.g., nitro group deshielding effects) and -NMR for methoxy proton integration .

- IR : Identify nitro (1520–1350 cm) and methoxy (2850–2950 cm) functional groups .

- X-ray crystallography : Resolve ambiguities in molecular geometry using SHELX software for structure refinement .

Q. How does the electronic structure influence reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack at the 2- and 5-positions. Computational tools like density functional theory (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps . Experimental validation via competition reactions (e.g., comparing substitution rates with/without nitro groups) is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and guide synthetic design?

- Methodology : Perform geometry optimization and energy calculations using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d). Analyze HOMO-LUMO gaps to assess electrophilicity and charge distribution to identify reactive sites . Compare computed -NMR shifts with experimental data to validate accuracy .

Q. What mechanistic insights explain contradictions in nitration regiochemistry across similar pyridine derivatives?

- Methodology : Use kinetic isotope effects (KIEs) or isotopic labeling to trace nitration pathways. Computational studies can model transition states to identify steric vs. electronic dominance. For example, bulky substituents may override electronic directing effects, altering regioselectivity .

Q. How can researchers resolve discrepancies between experimental and computational data on thermal stability?

- Methodology : Conduct thermogravimetric analysis (TGA) to measure decomposition temperatures. Compare with DFT-calculated bond dissociation energies. Iteratively refine computational models (e.g., adjusting solvent effects or dispersion corrections in DFT) to align with empirical data .

Q. What strategies are effective in studying biological interactions (e.g., enzyme inhibition) of this compound?

- Methodology :

- Docking simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or oxidoreductases).

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC measurements) in cell lines. Cross-reference with structural analogs (e.g., 2-chloro-3-methoxy-5-nitropyridine derivatives) to establish structure-activity relationships .

Q. How do environmental factors (pH, light) influence degradation pathways?

- Methodology : Perform accelerated stability studies under controlled conditions (e.g., UV light exposure, varying pH). Analyze degradation products via LC-MS and propose mechanisms (e.g., nitro group reduction or methoxy hydrolysis). Use HPLC with photodiode array detection to track degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.